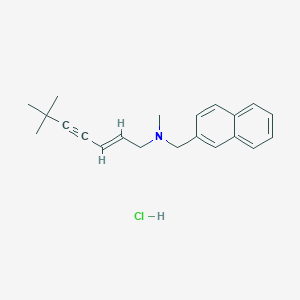

Isoterbinafinhydrochlorid, (E)-

Übersicht

Beschreibung

Isoterbinafine hydrochloride, also known as Terbinafine, is an antifungal medication that fights infections caused by fungus . It is used to treat infections that affect the fingernails or toenails and a fungal infection of scalp hair follicles in children who are at least 4 years old .

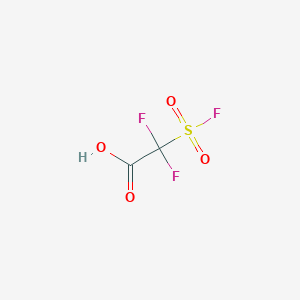

Molecular Structure Analysis

The molecular formula of Isoterbinafine hydrochloride is C21H26ClN . The molecular weight is 327.891 Da . It has no defined stereocenters and one E/Z center .Chemical Reactions Analysis

Terbinafine is an inhibitor of CYP4502D6 isozyme and has an effect on the metabolism of desipramine, cimetidine, fluconazole, cyclosporine, rifampin, and caffeine .Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white crystalline powder that is freely soluble in methanol and dichloromethane, soluble in ethanol, and slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Topische Antimykotika

Isoterbinafinhydrochlorid: wurde umfassend auf seine Wirksamkeit bei der Behandlung oberflächlicher Pilzinfektionen untersucht. Forschungsergebnisse zeigen, dass Formulierungen wie in-situ-filmbildende Lösungen und Nanogel entwickelt wurden, um die Ablagerung und das Eindringen des Medikaments in das Stratum corneum, die äußerste Hautschicht, zu verbessern . Diese fortschrittlichen Formulierungen wurden entwickelt, um überlegene pharmazeutische Eigenschaften zu bieten, darunter schnelles Trocknen, Nicht-Klebrigkeit und Transparenz auf der Haut, die für die Compliance des Patienten und wirksame Behandlungsergebnisse entscheidend sind.

Transunguale Wirkstoffabgabe

Die Herausforderung bei der Behandlung von Nagelinfektionen wie Onychomykose liegt in der Formidable Barriere der Nagelplatte gegen die Permeation von Medikamenten. Studien haben gezeigt, dass Isoterbinafinhydrochlorid in nanovesikuläre Systeme wie Spanlastics formuliert werden kann, um die Wirkstoffabgabe durch den Nagel zu ermöglichen und zu verbessern . Diese Systeme sind für eine hohe Einschlusseffizienz und eine kontrollierte Wirkstofffreigabe optimiert, was sie zu einem vielversprechenden Ansatz für die transunguale Abgabe macht.

Nanotechnologie-gestützte Abgabe

Die Nanotechnologie spielt eine entscheidende Rolle bei der Verbesserung der Abgabe von Isoterbinafinhydrochlorid. Nanogel und Nanoemulsionen werden auf ihre Fähigkeit untersucht, die Löslichkeit und Permeabilität von Medikamenten zu verbessern. Diese Nanoformulierungen können den Hautretentionsanteil des Medikaments deutlich erhöhen, was auf ihr Potenzial für eine erhöhte Wirksamkeit bei der Behandlung von Pilzinfektionen hindeutet .

Biopharmazeutische Bewertung

Die biopharmazeutischen Eigenschaften von Isoterbinafinhydrochlorid-Formulierungen sind entscheidend für ihre Leistung. Studien mit Tiermodellen wurden durchgeführt, um die in-vivo-antimykotische Wirksamkeit dieser Formulierungen zu bewerten. Parameter wie Wirkstofffreigabe, Permeation und Ablagerung werden sorgfältig getestet, um optimale therapeutische Wirkungen zu gewährleisten .

Entwicklung filmbildender Lösungen

Die Entwicklung von filmbildenden Lösungen für Isoterbinafinhydrochlorid zielt darauf ab, eine Darreichungsform zu schaffen, die während der Lagerung eine Lösung ist, aber nach dem Auftragen einen Film bildet. Diese einzigartige Eigenschaft ermöglicht die Übersättigung des Medikaments nach dem Verdunsten des Lösungsmittels, wodurch die Hautfeuchtigkeit erhöht wird und möglicherweise zu besseren Behandlungsergebnissen führt .

Fortschrittliche polymere Lösungsmittelsprays

Die Forschung zu Isoterbinafinhydrochlorid umfasst auch die Entwicklung fortschrittlicher polymerer Lösungsmittelsprays. Diese Sprays sind für die topische Anwendung konzipiert und zeichnen sich durch verschiedene analytische Verfahren aus, um ihre Stabilität und Wirksamkeit zu gewährleisten. Die in-vivo-antimykotische Aktivität dieser Sprays wird mithilfe von Tiermodellen untersucht, um ihre Wirksamkeit zu bestätigen .

Wirkmechanismus

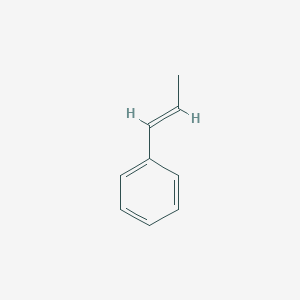

Isoterbinafine hydrochloride, also known as trans-Isoterbinafine hydrochloride, is a synthetic allylamine antifungal . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

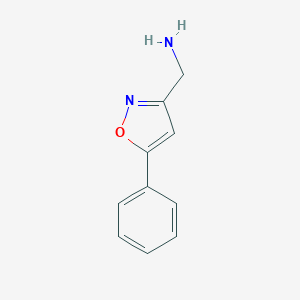

Target of Action

The primary target of Isoterbinafine hydrochloride is the fungal enzyme squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .

Mode of Action

Isoterbinafine hydrochloride inhibits the action of squalene monooxygenase, thereby blocking the synthesis of ergosterol , an essential component of the fungal cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the fungal cell .

Biochemical Pathways

The inhibition of squalene monooxygenase by Isoterbinafine hydrochloride disrupts the conversion of squalene to lanosterol . In fungi, lanosterol is converted to ergosterol, which is a vital component of the fungal cell membrane . Therefore, the inhibition of this pathway leads to a deficiency in ergosterol, disrupting cell membrane integrity and function, ultimately leading to fungal cell death .

Pharmacokinetics

Isoterbinafine hydrochloride is well absorbed following oral administration, with a bioavailability of over 70% . The compound is highly lipophilic, tending to accumulate in skin, nails, and fatty tissues . The peak plasma concentrations appear within 2 hours after a single 250 mg dose . The compound is extensively metabolized before excretion, with approximately 70% of the administered dose eliminated in the urine .

Result of Action

The inhibition of ergosterol synthesis by Isoterbinafine hydrochloride leads to a disruption of the fungal cell wall, resulting in the death of the fungal cell . This results in the effective treatment of various fungal infections, including dermatophyte infections of toenails and fingernails, as well as other fungal skin infections .

Action Environment

The action, efficacy, and stability of Isoterbinafine hydrochloride can be influenced by various environmental factors. For instance, the compound’s lipophilic nature allows it to accumulate in skin, nails, and fatty tissues, enhancing its antifungal activity . .

Safety and Hazards

Terbinafine can cause damage to organs through prolonged or repeated exposure . It can cause symptoms such as skin rash, fever, swollen glands, flu-like symptoms, muscle aches, severe weakness, unusual bruising, or yellowing of your skin or eyes . Some people taking terbinafine have developed severe liver damage leading to liver transplant or death .

Zukünftige Richtungen

Terbinafine is used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is usually taken for 6 weeks to treat scalp or fingernail infections, and for 12 weeks to treat a toenail infection . Future research may focus on improving the efficacy of the drug and reducing side effects.

Eigenschaften

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQARFOFOKGST-SZKNIZGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

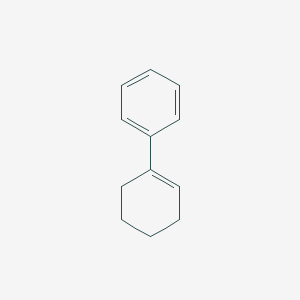

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877265-30-0 | |

| Record name | Isoterbinafine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)